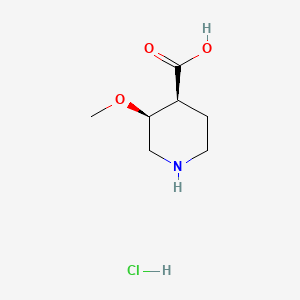
rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, which is a common scaffold in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Methoxylation: Introduction of the methoxy group at the 3-position of the piperidine ring.
Carboxylation: Introduction of the carboxylic acid group at the 4-position.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 3-oxo-piperidine-4-carboxylic acid hydrochloride.
Reduction: Formation of 3-methoxypiperidine-4-methanol hydrochloride.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
作用机制
The mechanism of action of rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- rac-(3R,4R)-4-(2-methylpropyl)pyrrolidine-3-carboxylic acid hydrochloride
- rac-(3R,4R)-4-methylpiperidine-3-carboxylic acid hydrochloride
Uniqueness
rac-(3R,4R)-3-methoxypiperidine-4-carboxylic acid hydrochloride is unique due to the presence of both a methoxy group and a carboxylic acid group on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
属性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC 名称 |
(3S,4S)-3-methoxypiperidine-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-11-6-4-8-3-2-5(6)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6+;/m0./s1 |
InChI 键 |
GTGSVZLBFQMCDM-RIHPBJNCSA-N |
手性 SMILES |
CO[C@@H]1CNCC[C@@H]1C(=O)O.Cl |
规范 SMILES |
COC1CNCCC1C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


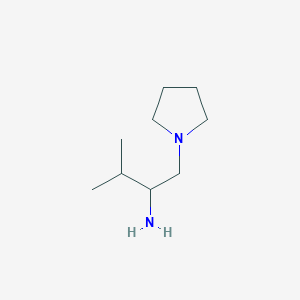
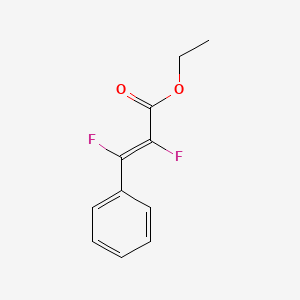

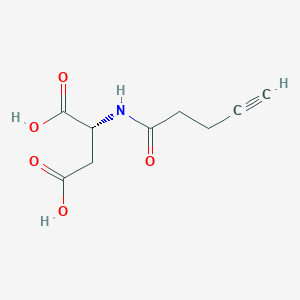
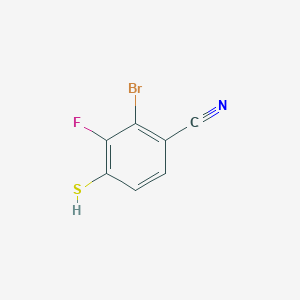
![(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide](/img/structure/B13446472.png)
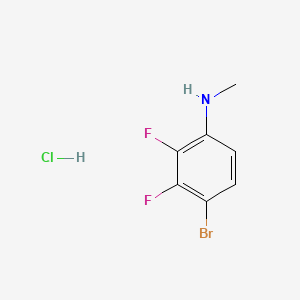

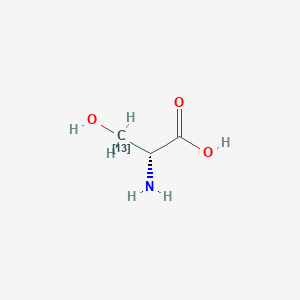
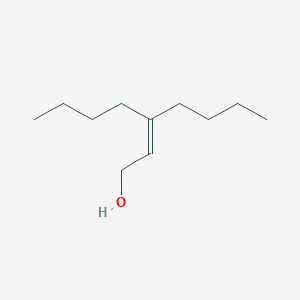
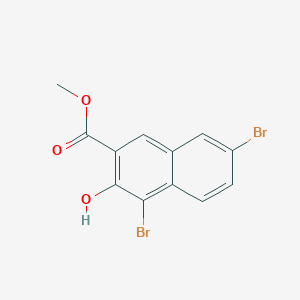
![ethyl (3S,7R)-11-bromo-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylate](/img/structure/B13446516.png)
![Diphenylmethyl (6R,7R)-3-(Iodomethyl)-8-oxo-7-[(phenylmethylene)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446535.png)

